Cas no 416869-24-4 (N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine)
![N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine structure](https://www.kuujia.com/scimg/cas/416869-24-4x500.png)
N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine
- Oprea1_298897
- HMS1581P17
- N-(2-Chlorobenzyl)-1-ethylpiperidin-4-amine
- N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine
-
- Inchi: 1S/C14H21ClN2/c1-2-17-9-7-13(8-10-17)16-11-12-5-3-4-6-14(12)15/h3-6,13,16H,2,7-11H2,1H3
- InChI Key: DSKMCJDMLRRYLF-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CNC1CCN(CC)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 214
- XLogP3: 2.9
- Topological Polar Surface Area: 15.3
N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-9857-0.5g |
N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine |
416869-24-4 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
TRC | N299566-100mg |
n-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine |
416869-24-4 | 100mg |
$ 95.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629778-2.5g |
N-(2-chlorobenzyl)-1-ethylpiperidin-4-amine |
416869-24-4 | 98% | 2.5g |
¥34288.00 | 2024-05-14 | |
TRC | N299566-1g |
n-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine |
416869-24-4 | 1g |
$ 570.00 | 2022-06-03 | ||
Life Chemicals | F1967-9857-10g |
N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine |
416869-24-4 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F1967-9857-2.5g |
N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine |
416869-24-4 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
TRC | N299566-500mg |
n-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine |
416869-24-4 | 500mg |
$ 365.00 | 2022-06-03 | ||
Life Chemicals | F1967-9857-5g |
N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine |
416869-24-4 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F1967-9857-0.25g |
N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine |
416869-24-4 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F1967-9857-1g |
N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine |
416869-24-4 | 95%+ | 1g |
$580.0 | 2023-09-06 |
N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine Related Literature
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
Additional information on N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine
N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine (CAS No. 416869-24-4): An Overview
N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine (CAS No. 416869-24-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the piperidine family and features a unique combination of functional groups that contribute to its diverse biological activities.
The structure of N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine consists of a piperidine ring substituted with an ethyl group at the 1-position and an N-substituted (2-chlorophenyl)methyl group at the 4-position. This structural arrangement imparts specific chemical and biological properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
Recent studies have highlighted the potential of N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its ability to act as a potent and selective inhibitor of certain enzymes involved in neurodegenerative diseases. This finding opens up new avenues for the development of targeted therapies aimed at mitigating the progression of conditions such as Alzheimer's and Parkinson's disease.
In addition to its potential therapeutic applications, N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine has been investigated for its pharmacological properties. Preclinical studies have shown that it exhibits favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These characteristics are crucial for ensuring that the compound can be effectively delivered to target tissues and organs without causing significant adverse effects.
The synthesis of N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine has been optimized through various methodologies, with recent advancements focusing on improving yield and reducing environmental impact. One notable approach involves the use of transition-metal-catalyzed coupling reactions, which have proven to be highly efficient and scalable. This method not only enhances the overall synthetic process but also aligns with the principles of green chemistry, making it an attractive option for large-scale production.
Clinical trials are currently underway to evaluate the safety and efficacy of N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no serious adverse events reported. These findings provide a strong foundation for advancing to later stages of clinical development, where further evaluation will be conducted to assess its therapeutic potential in specific patient populations.
Beyond its direct therapeutic applications, N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine has also been explored as a tool compound in basic research. Its ability to selectively modulate specific biological targets makes it a valuable reagent for probing cellular mechanisms and signaling pathways. This utility extends to areas such as drug discovery, where it can serve as a lead compound for the development of more potent and selective derivatives.
In conclusion, N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine (CAS No. 416869-24-4) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, favorable pharmacological properties, and promising preclinical results position it as a valuable candidate for further investigation and development. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs and advancing our understanding of complex biological processes.
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